2-Methacryloyloxyethyl phosphorylcholine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

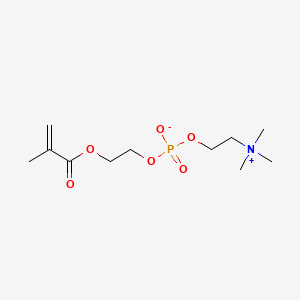

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZRUEAFVQITHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67881-99-6 | |

| Record name | Poly(MPC) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67881-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20936115 | |

| Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67881-98-5 | |

| Record name | 2-Methacryloyloxyethyl phosphorylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67881-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methacryloyloxyethyl phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RU860S8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the basic properties of 2-Methacryloyloxyethyl phosphorylcholine?

An In-depth Technical Guide to the Core Properties of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)

Introduction

This compound (MPC) is a functional methacrylate monomer renowned for its exceptional biocompatibility.[1] Its molecular structure is inspired by the phospholipids that constitute the outer surface of cell membranes, specifically featuring a zwitterionic phosphorylcholine (PC) headgroup.[2][3][4] This biomimetic design imparts unique properties to polymers synthesized from MPC, making them highly resistant to nonspecific protein adsorption, cell adhesion, and bacterial attachment.[1][5][6] As a result, MPC-based polymers have become critical materials in a wide array of biomedical applications, including the surface modification of medical devices, drug delivery systems, and tissue engineering scaffolds.[7][8] This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of MPC, along with detailed experimental protocols and logical diagrams for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

MPC is a white, crystalline solid that is hygroscopic in nature.[4][9] Its key characteristic is the zwitterionic phosphorylcholine group, which contains both a positively charged quaternary ammonium ion and a negatively charged phosphate group, resulting in a net neutral charge.[1][3] This structure is responsible for its high hydrophilicity and unique solubility characteristics. A homopolymer of MPC, poly(MPC), is readily soluble in water and alcohols but exhibits co-nonsolvency (insolubility) in specific mixtures of ethanol and water (e.g., 60-92 vol% ethanol).[1]

Data Presentation: Physicochemical Properties of MPC

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂NO₆P | [10] |

| Molecular Weight | 295.27 g/mol | [10] |

| Appearance | White powder or crystals | [4] |

| Melting Point | 143-148 °C | [4] |

| Density | 1.22-1.41 g/cm³ (at 21.5-22.4 °C) | [4] |

| LogP | -1.76 (at 21 °C) | [4] |

| Water Solubility | Soluble | [1][11] |

| Solubility in Organics | Soluble in alcohols (e.g., methanol, ethanol). Insoluble in acetone, acetonitrile, tetrahydrofuran (THF). | [1] |

Biological Properties

The primary advantage of MPC lies in its outstanding biological performance. Polymers derived from MPC create a highly hydrated layer on material surfaces, which acts as a barrier to biological interactions.[1] This leads to a suite of beneficial properties.

-

Biocompatibility and Hemocompatibility: MPC polymers are exceptionally compatible with biological systems. When in contact with blood, they significantly reduce thrombus formation and suppress blood coagulation, even without anticoagulants.[5][11]

-

Anti-Fouling Characteristics: The most notable property is the resistance to biofouling.

-

Protein Adsorption Resistance: Surfaces modified with MPC polymers drastically reduce the nonspecific adsorption of proteins from biological fluids like plasma.[1][12] Studies have shown that dense poly(MPC) brush surfaces can limit protein adsorption to less than 5 ng/cm².[1]

-

Cell Adhesion Inhibition: By preventing the initial protein adsorption layer that cells use to attach, MPC surfaces effectively inhibit the adhesion of various cell types, including platelets and fibroblasts.[1][11][13]

-

Antibacterial Properties: MPC polymer coatings have been shown to significantly reduce the attachment of pathogenic bacteria and subsequent biofilm formation, which is attributed to their superhydrophilic nature.[5][6]

-

Data Presentation: Summary of Biological Performance

| Biological Property | Outcome | Quantitative Data Example | Reference(s) |

| Protein Adsorption | Significantly reduced | Lysozyme and BSA adsorption on MPC-functionalized hydrogels were lowered by 73–74% and 59–66%, respectively. | [14][15][16] |

| Cell Adhesion | Inhibited/Reduced | Prevents adhesion of platelets, fibroblasts, and other cells. | [1][11][13] |

| Bacterial Adhesion | Significantly reduced | Bacterial adsorption on MPC-functionalized hydrogels was reduced by approximately 10%–73%. | [6][14][15] |

| Hemocompatibility | Excellent | Suppresses surface-induced clot formation and platelet activation. | [5][11] |

| Biocompatibility | Excellent | Elicits minimal adverse reactions from host tissue. | [2][8] |

Experimental Protocols

Synthesis of this compound (MPC)

The synthesis of MPC is typically a two-step process. The following protocol is a generalized laboratory procedure based on established methods.[1][8][9]

Step 1: Synthesis of 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA)

-

Reagents and Materials: 2-hydroxyethyl methacrylate (HEMA), 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP), triethylamine (TEA) or diisopropylamine (DIPA), and a dry solvent such as tetrahydrofuran (THF). All reagents and glassware must be thoroughly dried to prevent side reactions with water.

-

Procedure: a. Dissolve HEMA and TEA in dry THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C). b. Slowly add a solution of COP dissolved in dry THF to the cooled HEMA solution dropwise while stirring. c. Maintain the reaction at 0 °C for several hours (e.g., 4 hours) and then allow it to warm to room temperature, stirring overnight. d. The byproduct, triethylammonium chloride, will precipitate as a white solid. Remove the precipitate by filtration. e. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude OPEMA intermediate. The purity of OPEMA is critical for the next step.

Step 2: Ring-Opening of OPEMA to form MPC

-

Reagents and Materials: OPEMA intermediate, trimethylamine (TMA), and a suitable solvent like acetonitrile.

-

Procedure: a. Dissolve the crude OPEMA in the chosen solvent in a pressure-resistant vessel. b. Cool the solution significantly (e.g., to -20 °C or lower) and add an excess of liquefied or dissolved trimethylamine (TMA). c. Seal the vessel and allow the reaction to proceed at room temperature for an extended period (e.g., 24-48 hours). d. After the reaction is complete, cool the mixture to induce crystallization of the MPC product. e. Collect the white MPC crystals by filtration, wash with a cold non-solvent (like acetone or THF) to remove unreacted starting materials, and dry under vacuum. f. The final product is a white powder with a melting point around 140-148 °C.[1]

Polymerization of MPC via Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique used to synthesize well-defined MPC polymers (PMPC) with controlled molecular weight and low polydispersity.[17][18]

-

Reagents and Materials: MPC monomer, an initiator (e.g., ethyl 2-bromoisobutyrate), a catalyst (e.g., Copper(I) bromide, Cu(I)Br), a ligand (e.g., 2,2'-bipyridine), and a protic solvent (e.g., methanol or water).

-

Procedure: a. To a dry Schlenk flask, add the initiator, Cu(I)Br, and the ligand. b. Seal the flask and purge with an inert gas (e.g., argon) for 20-30 minutes to remove oxygen. c. Add the deoxygenated solvent via a syringe to dissolve the components. The solution should turn dark brown, indicating the formation of the catalyst complex. d. In a separate flask, dissolve the MPC monomer in the deoxygenated solvent. e. Transfer the MPC solution to the catalyst solution under an inert atmosphere. An exotherm of a few degrees may be observed.[17] f. Allow the polymerization to proceed at a set temperature (e.g., room temperature) for a specified time (e.g., 1-20 hours), depending on the desired molecular weight.[17] g. Stop the reaction by exposing the solution to air, which deactivates the copper catalyst. h. Dilute the solution with the solvent and pass it through a silica gel or neutral alumina column to remove the copper catalyst. i. Precipitate the resulting polymer (PMPC) into a non-solvent like THF. j. Collect the purified PMPC and dry it under vacuum.

Evaluation of Protein Adsorption on an MPC-Coated Surface

This protocol describes a general method to quantify the reduction in protein adsorption on a surface modified with an MPC polymer using a Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).

-

Materials: QCM-D sensor crystals (e.g., gold-coated), MPC polymer solution, protein solution (e.g., 1 mg/mL Bovine Serum Albumin or Fibrinogen in Phosphate Buffered Saline - PBS), PBS buffer.[19]

-

Procedure: a. Surface Preparation: Clean the QCM-D sensor crystal according to the manufacturer's instructions. Coat the sensor with the MPC polymer using a suitable technique (e.g., spin-coating, dip-coating, or surface-initiated polymerization). b. Baseline Establishment: Mount the MPC-coated sensor in the QCM-D chamber. Flow PBS buffer over the surface until a stable baseline in both frequency (f) and dissipation (D) is achieved. This indicates a stable, hydrated polymer layer. c. Protein Incubation: Introduce the protein solution into the chamber and flow it over the surface. Monitor the changes in frequency and dissipation in real-time. A decrease in frequency corresponds to an increase in mass (adsorption) on the sensor surface. d. Rinsing: After a set incubation time (e.g., 30-60 minutes), switch the flow back to pure PBS buffer to rinse away any loosely bound protein. The final, stable frequency shift after rinsing represents the amount of irreversibly adsorbed protein. e. Quantification: Use the Sauerbrey equation (for rigid layers) or a more complex viscoelastic model to convert the final frequency shift (Δf) into the adsorbed mass per unit area (ng/cm²). f. Control Experiment: Repeat the entire procedure using an uncoated, clean sensor as a control to determine the baseline protein adsorption and calculate the percent reduction achieved by the MPC coating.

Mandatory Visualizations

Diagram 1: Synthesis Pathway of MPC

References

- 1. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneonline.com [geneonline.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 67881-98-5 [chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound (MPC)-polymer suppresses an increase of oral bacteria: a single-blind, crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress and perspectives in applications of this compound polymers in biodevices at small scales - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. This compound | C11H22NO6P | CID 128934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Copolymers of this compound (MPC) as biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein adsorption on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein adsorption and cell adhesion on cationic, neutral, and anionic this compound copolymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Poly(this compound)-Functionalized Hydrogels for Reducing Protein and Bacterial Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of poly(this compound)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

The Genesis of a Biocompatible Breakthrough: A Technical Guide to 2-Methacryloyloxyethyl Phosphorylcholine (MPC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, discovery, and core principles of 2-Methacryloyloxyethyl phosphorylcholine (MPC), a monomer that has revolutionized the field of biomaterials. Drawing inspiration from the cell membrane's structure, MPC has become a cornerstone in the development of biocompatible materials for a vast array of medical and pharmaceutical applications.[1][2][3] Its unique ability to resist protein adsorption and cell adhesion has made it an invaluable tool in drug delivery, tissue engineering, and the creation of advanced medical devices.[4][5][6][7]

Discovery and Core Concept: Mimicking the Cellular Interface

The development of MPC was born from the observation that the outer surface of cell membranes, rich in phospholipids with phosphorylcholine headgroups, exhibits exceptional biocompatibility.[2][8] Researchers hypothesized that by incorporating this zwitterionic phosphorylcholine group into a synthetic polymer, they could create a material that mimics the natural cellular environment and thus evades the body's foreign body response.[4][8] This led to the design and synthesis of this compound, a monomer that could be readily polymerized and copolymerized to create a new class of biomimetic materials.[2][8] The fundamental principle behind MPC's biocompatibility lies in its ability to form a tightly bound hydration layer on the material's surface, which sterically hinders the adsorption of proteins and the subsequent adhesion of cells.[6][8]

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for synthesizing MPC involves a two-step process.[2][5][8] The following is a detailed experimental protocol based on established literature.

Experimental Protocol: Synthesis of MPC

Step 1: Synthesis of the Intermediate 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA)

-

In a clean, dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxyethyl methacrylate (HEMA) and a hydrogen chloride scavenger, such as triethylamine (TEA) or diisopropylamine, in a suitable anhydrous solvent like tetrahydrofuran (THF).[8]

-

Cool the reaction mixture in an ice bath.

-

Slowly add 2-chloro-2-oxo-1,3,2-dioxaphospholane to the stirred solution via the dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The resulting triethylammonium chloride (or diisopropylammonium chloride) precipitate is removed by filtration.

-

The solvent is then removed from the filtrate under reduced pressure to yield the crude intermediate, OPEMA.

Step 2: Ring-Opening of OPEMA to Yield this compound (MPC)

-

Dissolve the crude OPEMA in a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Bubble anhydrous trimethylamine (TMA) gas through the solution, or add a solution of TMA in a suitable solvent. This initiates the ring-opening of the cyclic phosphate.[8]

-

Continue the reaction for several hours at a controlled temperature.

-

Upon completion, the product, MPC, will often crystallize from the reaction mixture upon cooling.[8]

-

The crystalline MPC is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

The overall synthetic pathway is a robust and scalable process that has been adapted for industrial production, making MPC globally available for research and commercial applications.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of MPC and its polymers.

Table 1: Synthesis Yield and Purity of MPC

| Parameter | Value | Reference |

| Synthetic Yield | > 80% (Industrial Scale) | [8] |

| Purity | High, suitable for polymerization | [2] |

| Melting Point | Approximately 140°C | [8] |

Table 2: Spectroscopic Characterization Data for MPC

| Technique | Key Peaks / Shifts (δ) | Reference |

| ¹H-NMR (CDCl₃) | 1.90 (-CH₃), 3.27-3.36 (-N(CH₃)₃), 3.70-3.80 (-CH₂N), 4.00-4.10 (POCH₂-), 4.21-4.31 (-OCH₂CH₂OP-), 5.60 (=C-H), 6.10 (=C-H) | [8] |

| ¹³C-NMR (CDCl₃) | 18.59 (-CH₃), 54.25 (-N(CH₃)₃), 59.44 (-CH₂N), 63.34 (-POCH₂-), 64.41 (-CH₂OP), 66.20 (-OCH₂-), 126.09 (=CH₂), 136.22 (=C=), 167.26 (C=O) | [8] |

| IR (cm⁻¹) | 1710 (C=O), 1640 (C=C), 1300, 1230, 1177, 1085 (-POCH₂) | [8] |

Logical Pathway to Biocompatibility

The biocompatibility of MPC-based materials is not the result of a single signaling pathway but rather a cascade of physiochemical interactions at the material-biology interface. The following diagram illustrates the logical relationship between the molecular structure of MPC and its emergent property of biocompatibility.

Experimental Workflow: Evaluating Biocompatibility

A typical experimental workflow to assess the biocompatibility of a new MPC-based material involves a series of in vitro assays. The following diagram outlines this general process.

Applications in Drug Development and Beyond

The exceptional biocompatibility of MPC polymers has led to their use in a wide range of applications within drug development and medicine.[5] These include:

-

Drug Delivery Systems: MPC-based nanoparticles and hydrogels can encapsulate and deliver therapeutic agents with reduced immunogenicity and improved circulation times.[9][10][11]

-

Surface Modification of Medical Devices: Coating medical devices such as catheters, stents, and contact lenses with MPC polymers significantly reduces the risk of thrombosis, biofouling, and inflammation.[6][8][12]

-

Tissue Engineering: MPC-containing scaffolds provide a non-adhesive environment that can be tailored to promote specific cell-material interactions for tissue regeneration.[5]

-

Artificial Organs: The hemocompatibility of MPC polymers is critical for the development of artificial organs that are in direct contact with blood, such as artificial hearts and lungs.[4][8]

The synthesis and discovery of this compound represent a landmark achievement in biomaterials science. By successfully mimicking a key structural component of the cell membrane, researchers have unlocked a powerful tool for creating materials that can seamlessly integrate with biological systems. As research continues to advance, the applications of MPC are poised to expand even further, offering innovative solutions to pressing challenges in medicine and drug development.

References

- 1. geneonline.com [geneonline.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Recent progress and perspectives in applications of this compound polymers in biodevices at small scales - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Copolymers of this compound (MPC) as biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Revolutionary advances in this compound polymers as biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of poly(this compound)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. keio.elsevierpure.com [keio.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

A Deep Dive into the Chemical Structure and Synthesis of Poly(2-methacryloyloxyethyl phosphorylcholine)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Poly(2-methacryloyloxyethyl phosphorylcholine), commonly referred to as poly(MPC), is a biomimetic polymer that has garnered significant attention in the biomedical and pharmaceutical fields. Its unique zwitterionic nature, mimicking the phospholipid structure of cell membranes, imparts exceptional biocompatibility, protein resistance, and lubricity. This technical guide provides a comprehensive overview of the chemical structure of poly(MPC) and a detailed exploration of its synthesis, catering to researchers, scientists, and professionals involved in drug development and biomaterials science.

Chemical Structure of the MPC Monomer and Poly(MPC)

The monomer, this compound (MPC), is a methacrylate derivative featuring a phosphorylcholine head group. This zwitterionic moiety, containing both a positively charged quaternary ammonium group and a negatively charged phosphate group, is the key to its biomimetic properties. The polymer, poly(MPC), is formed through the addition polymerization of MPC monomers.

The chemical structure of the MPC monomer is characterized by a methacrylate polymerizable group, an ethyl linker, and the phosphorylcholine polar group. This structure allows for the creation of polymers with a wide range of molecular weights and architectures.

Caption: Chemical Structure of the MPC Monomer.

The resulting polymer, poly(MPC), consists of a polymethacrylate backbone with the phosphorylcholine groups as side chains.

Caption: Chemical Structure of Poly(MPC).

Synthesis of the MPC Monomer

The synthesis of the MPC monomer is a critical first step and is typically achieved through a two-step process. This process has been refined for industrial-scale production.

Caption: Synthesis Pathway of MPC Monomer.

The initial step involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP). Triethylamine (TEA) is used to neutralize the hydrogen chloride byproduct. The intermediate product, 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA), is then subjected to a ring-opening reaction with trimethylamine (TMA) to yield the final MPC monomer. The product is typically purified by crystallization.

Synthesis of Poly(MPC)

Poly(MPC) can be synthesized through various polymerization techniques, each offering different levels of control over the final polymer's molecular weight, polydispersity, and architecture. The most common methods include conventional free-radical polymerization and living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Caption: General Workflow for Poly(MPC) Synthesis.

Conventional Free-Radical Polymerization

Conventional free-radical polymerization is a straightforward method for synthesizing poly(MPC). It typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or a redox initiator system, to initiate the polymerization of the MPC monomer in a suitable solvent.

A typical procedure for the synthesis of a statistical copolymer of 2-methoxyethyl acrylate (MEA) and MPC is as follows:

-

MEA (0.240 g, 1.84 mmol), MPC (0.0594 g, 0.201 mmol), and the initiator V-70 (25.2 mg, 0.082 mmol) are dissolved in methanol (2.0 mL).[1]

-

The mixture is purged with an inert gas, such as Argon, for 30 minutes to remove dissolved oxygen.[1]

-

The reaction mixture is then stirred at 40 °C for 18 hours.[1]

-

After polymerization, the resulting polymer is purified, typically by precipitation in a non-solvent like acetone, followed by drying.

| Monomer | Initiator | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |

| MEA/MPC (10 mol% MPC feed) | V-70 | Methanol | 40 | 18 | 1.32 x 10⁴ | 2.54 | MEA: 72-89, MPC: 98-100 |

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This method involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.

Caption: ATRP Signaling Pathway for Poly(MPC).

A representative protocol for the ATRP of MPC is as follows:

-

The copper(I) bromide (Cu(I)Br) catalyst and a magnetic stir bar are added to a dry Schlenk flask.

-

The flask is sealed and deoxygenated through several freeze-pump-thaw cycles.

-

Under an inert atmosphere (e.g., Nitrogen), the solvent (e.g., toluene), the MPC monomer, and the ligand (e.g., N-propyl-2-pyridylmethanimine) are added.

-

The solution is subjected to further freeze-pump-thaw cycles.

-

The flask is heated to the desired reaction temperature (e.g., 90 °C).

-

The initiator (e.g., ethyl-2-bromoisobutyrate) is added to start the polymerization.

-

Samples can be taken at intervals to monitor conversion and molecular weight.

-

The polymerization is terminated by cooling and exposure to air. The polymer is then isolated and purified.

| Target DPn | Catalyst System | Solvent | Temperature (°C) | Time (min) | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |

| 100 | Cu(I)Br / N-propyl-2-pyridylmethanimine | Toluene | 90 | 300 | 8,760 | 1.15 | 89.3 |

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers. It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.

Caption: RAFT Signaling Pathway for Poly(MPC).

A typical procedure for RAFT polymerization of MPC is as follows:

-

MPC (1.476 g, 5.0 mmol), the RAFT CTA (e.g., 4-cyanopentanoic acid dithiobenzoate, 29.1 mg, 0.01 mmol), and the initiator (e.g., 4,4′-azobis(4-cyanovaleric acid), ACVA, 9.34 mg, 0.0033 mmol) are placed in a round-bottom flask.[2]

-

The solids are dissolved in a suitable solvent mixture (e.g., 5.17 mL of methanol and 1.85 mL of deionized water).[2]

-

The solution is deoxygenated by purging with an inert gas or through freeze-pump-thaw cycles.

-

The flask is placed in a preheated oil bath at the desired temperature (e.g., 60 °C) to initiate polymerization.[3]

-

After the desired reaction time, the polymerization is quenched, for instance, by cooling in liquid nitrogen.[4]

-

The polymer is purified, often by precipitation in a non-solvent or by dialysis.[4]

| [MPC]:[CTA]:[I] | CTA | Initiator | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |

| 500:1:0.33 | 4-cyanopentanoic acid dithiobenzoate | ACVA | Methanol/Water (75:25) | 60 | 18 | 1.67 x 10⁴ | 1.16 | 98 |

| 200:1:0.1 | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA) | VA-044 | Water | 95 | 0.05 | - | - | - |

Characterization of Poly(MPC)

The synthesized poly(MPC) is typically characterized by various analytical techniques to determine its molecular weight, polydispersity, and chemical structure.

-

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ or Mw/Mn).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) is employed to confirm the chemical structure of the polymer and to determine the monomer conversion.[5][6][7] The signals corresponding to the protons of the MPC units, such as the N⁺(CH₃)₃ protons at around 3.28 ppm, are characteristic.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the polymer.[8][9] Characteristic peaks for poly(MPC) include those for the phosphate and carbonyl groups.[9]

This guide provides a foundational understanding of the chemical structure and synthesis of poly(MPC). The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals aiming to synthesize and utilize this versatile biomaterial in their applications. The ability to tailor the properties of poly(MPC) through controlled polymerization techniques opens up a vast landscape for the development of advanced drug delivery systems, medical devices, and other biomedical innovations.

References

- 1. Synthesis of Amphiphilic Statistical Copolymers Bearing Methoxyethyl and Phosphorylcholine Groups and Their Self-Association Behavior in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Site-oriented conjugation of poly(this compound) for enhanced brain delivery of antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Deep Dive into Zwitterionic Methacrylate Polymers: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of zwitterionic methacrylate polymers in advanced drug delivery systems.

Zwitterionic methacrylate polymers have emerged as a highly promising class of biomaterials for drug delivery applications. Their unique molecular structure, characterized by an equal number of positive and negative charges, imparts exceptional biocompatibility and a remarkable resistance to protein adsorption, a phenomenon known as biofouling. This "stealth" property allows drug delivery vehicles formulated with these polymers to evade the body's immune system, leading to longer circulation times and enhanced therapeutic efficacy. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing the synthesis, quantitative properties, and key experimental protocols related to zwitterionic methacrylate polymers, with a focus on their application in innovative drug delivery systems.

Core Concepts: Synthesis and Key Properties

Zwitterionic methacrylate polymers are typically synthesized from monomers such as sulfobetaine methacrylate (SBMA), carboxybetaine methacrylate (CBMA), and 2-methacryloyloxyethyl phosphorylcholine (MPC). These monomers can be polymerized using various controlled radical polymerization techniques, with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being a prevalent method for achieving well-defined polymer architectures.[1][2] The resulting polymers exhibit a range of desirable properties for biomedical applications, including excellent hydrophilicity, biocompatibility, and stimuli-responsiveness (e.g., to pH and temperature), making them ideal for creating "smart" drug delivery systems.[3][4]

Key Properties of Zwitterionic Methacrylate Polymers:

-

Antifouling: The strong hydration layer formed around the zwitterionic groups effectively prevents the non-specific adsorption of proteins and other biomolecules.[5][6]

-

Biocompatibility: These polymers exhibit low cytotoxicity and immunogenicity, making them suitable for in vivo applications.[7][8]

-

Stimuli-Responsiveness: Polymers like poly(carboxybetaine methacrylate) (PCBMA) can exhibit pH-dependent charge, enabling the development of drug carriers that release their payload in the acidic tumor microenvironment.[3][9]

-

Controlled Architecture: Techniques like RAFT polymerization allow for precise control over molecular weight and block copolymer synthesis, enabling the creation of tailored drug delivery vehicles.[10][11][12]

Data Presentation: Quantitative Insights into Drug Delivery Performance

The following tables summarize key quantitative data from various studies on drug loading and release from zwitterionic methacrylate polymer-based drug delivery systems.

Table 1: Doxorubicin Loading and Release from Zwitterionic Methacrylate Polymer Systems

| Polymer System | Drug Loading Content (DLC) (%) | Drug Loading Efficiency (DLE) (%) | Release Conditions | Cumulative Release (%) | Reference |

| PCBMA-based micelles | 14.0 | 35.0 | pH 5.0, 96 h | 72.7 | [3] |

| PCBMA-based micelles | 14.0 | 35.0 | pH 7.4, 96 h | 22.3 | [3] |

| PCBMA-b-PCL-b-PCBMA nanoparticles | 15.0 | 41.0 | pH 7.4 + DTT, 48 h | ~61 | [3] |

| PCBMA-b-PCL-b-PCBMA nanoparticles | 15.0 | 41.0 | pH 7.4 - DTT, 48 h | ~31 | [3] |

| Zwitterionic RGD-conjugated polypeptide vesicles | 45.0 | 95.0 | Not specified | Not specified | [13] |

| Poly(MMA-co-MAA) nanoparticles (6.91% DOX load) | 6.91 | Not specified | pH 7.4, slow release | Follows Higuchi model | [14] |

| Dextran-methacrylate hydrogel | Not specified | Not specified | pH dependent | Delayed release | [15] |

Table 2: Paclitaxel Loading and Release from Zwitterionic Methacrylate Polymer Systems

| Polymer System | Drug Loading Content (%) | Drug Loading Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |

| PMPC-b-PBMA micelles | >13 | Not specified | 320 h | <30 | [16] |

| GelMA-DDS (Abraxane®) | Not specified | up to 96 | Diffusion, 3 months | up to 75 | [17] |

| HOOC-PNAM-PBMA-Phen micelles | Not specified | Not specified | Prolonged release | Slower than control | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of Polysulfobetaine Methacrylate (PSBMA) Macro-CTA via RAFT Polymerization

This protocol is adapted from Doncom et al. (2015).[1]

Materials:

-

4-Cyanopentanoic acid dithiobenzoate (CADB) RAFT agent

-

[2-(Methacryloyloxy)ethyl] dimethyl(3-sulfopropyl) ammonium hydroxide (SBMA) monomer

-

4,4′-Azobis(4-cyanovaleric acid) (ACVA) initiator

-

0.5 M NaCl solution

-

Dilute aqueous NaOH

-

Nitrogen gas

-

Liquid nitrogen

-

SpectraPor dialysis membrane (MWCO = 3.5 kDa)

Procedure:

-

Weigh CADB RAFT agent (0.75 g, 2.7 mmol), SBMA monomer (30.0 g, 108 mmol), and ACVA (151 mg, 0.54 mmol, CTA/ACVA molar ratio = 5.0) into a 500 ml round-bottomed flask containing a stir bar.

-

Add 150 g of 0.5 M NaCl solution and slowly adjust the pH to approximately 7 using dilute aqueous NaOH.

-

Purge the solution with nitrogen for 45 minutes and seal the flask with a rubber septum under a positive nitrogen pressure.

-

Immerse the flask in a pre-heated oil bath set at 70 °C.

-

After 2 hours, quench the polymerization by rapid cooling in liquid nitrogen. The final monomer conversion should be approximately 88%.

-

Purify the crude PSBMA by exhaustive dialysis against water using a SpectraPor membrane (MWCO = 3.5 kDa).

-

Lyophilize the purified polymer to yield a pink powder.

Synthesis of Carboxybetaine Methacrylate (CBMA) Nanogels

This protocol is based on the schematic illustration from a study on CBMA nanogels.[17]

Materials:

-

Carboxybetaine methacrylate (CBMA) monomer

-

N,N'-bis(acryloyl)cystamine (BACy) crosslinker

-

Extremely small iron oxide nanoparticles (ESIONP)

-

c(RGD) ligands

-

Appropriate initiator (e.g., thermal or redox initiator)

-

Solvent (e.g., water or buffer)

Procedure:

-

Disperse the ESIONPs in the chosen solvent.

-

Dissolve the CBMA monomer and BACy crosslinker in the ESIONP dispersion.

-

Initiate the polymerization using a suitable initiator (e.g., by heating for thermal initiation or adding a redox pair).

-

Allow the polymerization to proceed for a set time to form the nanogels.

-

Purify the nanogels, for example, by dialysis, to remove unreacted monomers and initiator.

-

Conjugate the c(RGD) ligands to the surface of the nanogels using appropriate bioconjugation chemistry.

Biocompatibility Testing: ISO 10993 Workflow

The biocompatibility of medical devices and materials is assessed following the guidelines of the ISO 10993 series of standards.[7][19][20] The general workflow involves a risk-based approach.

Mandatory Visualizations

Signaling Pathway of Doxorubicin-Induced Cell Response

Doxorubicin (DOX), a common chemotherapeutic agent, exerts its anticancer effects through various mechanisms, including DNA intercalation and the induction of reactive oxygen species (ROS), which in turn activate specific signaling pathways leading to cell cycle arrest and apoptosis.[21][22][23]

Experimental Workflow for Antifouling Property Assessment

The assessment of the antifouling properties of zwitterionic polymer coatings is crucial for their application in drug delivery. A typical workflow involves quantifying the adsorption of proteins to the polymer surface.[24][25]

Conclusion

Zwitterionic methacrylate polymers represent a versatile and powerful platform for the development of advanced drug delivery systems. Their inherent biocompatibility and antifouling properties address key challenges in the field, paving the way for more effective and targeted therapies. This technical guide has provided a comprehensive overview of the current state of research, including synthesis protocols, quantitative performance data, and standardized evaluation workflows. As research in this area continues to evolve, the rational design of novel zwitterionic polymers with tailored functionalities holds immense promise for the future of medicine.

References

- 1. Polysulfobetaine-based diblock copolymer nano-objects via polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00396B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kinampark.com [kinampark.com]

- 6. Surface Hydration and Antifouling Activity of Zwitterionic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ISO 10993 Explained: Biocompatibility Testing for Medical Polymers [eureka.patsnap.com]

- 8. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 9. Advances in the Stimuli-Responsive Injectable Hydrogel for Controlled Release of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Amphiphilic–zwitterionic block polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Development of Zwitterionic Polypeptide Nanoformulation with High Doxorubicin Loading Content for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Loading of doxorubicin on poly(methyl methacrylate-co-methacrylic acid) nanoparticles and release study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Morphology and in vitro release kinetics of drug-loaded micelles based on well-defined PMPC-b-PBMA copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdn.amegroups.cn [cdn.amegroups.cn]

- 19. medinstitute.com [medinstitute.com]

- 20. Biocompatibility Testing for Medical Devices: A Practical Guide for Manufacturers - European Biomedical Institute [ebi.bio]

- 21. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Injectable hydrogel with doxorubicin-loaded ZIF-8 nanoparticles for tumor postoperative treatments and wound repair - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A Multidisciplinary Experiment to Characterize Antifouling Biocompatible Interfaces via Quantification of Surface Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Preparation of hydrophilic and antifouling coatings via tannic acid and zwitterionic polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Deep Dive into 2-Methacryloyloxyethyl Phosphorylcholine (MPC) for Advanced Biomaterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Executive Summary

2-Methacryloyloxyethyl phosphorylcholine (MPC) has emerged as a cornerstone in the development of advanced biomaterials, primarily due to its exceptional biocompatibility and bio-inspired design. As a polymerizable monomer featuring a phosphorylcholine zwitterionic group, MPC mimics the natural cell membrane, creating a unique interface with biological systems. This technical guide provides a comprehensive overview of the key characteristics of MPC-based biomaterials, including their synthesis, physicochemical properties, and profound impact on protein adsorption, cellular adhesion, and inflammatory responses. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the critical information needed to harness the full potential of MPC in a range of biomedical applications, from medical device coatings to sophisticated drug delivery systems.

Introduction: The Biomimetic Advantage of MPC

At the forefront of biomaterial innovation lies the principle of biomimicry—designing materials that emulate the structure and function of biological systems. This compound (MPC) is a prime example of this approach. Its molecular structure incorporates a phosphorylcholine head group, identical to that found in the phospholipids of cell membranes[1]. This zwitterionic nature, possessing both a positive and a negative charge within the same repeating unit, allows MPC polymers to create a tightly bound hydration layer on their surface. This layer of "free water" acts as a physical and energetic barrier, profoundly inhibiting the non-specific adsorption of proteins and other biomolecules, which is the initial and critical event in a cascade of adverse biological responses such as blood coagulation, inflammation, and biofilm formation[1][2]. The ability to readily polymerize MPC and copolymerize it with other monomers allows for the creation of a diverse range of biomaterials with tunable properties, making it a versatile platform for numerous medical applications[3].

Physicochemical Properties of MPC-based Biomaterials

The performance of MPC-based biomaterials is intrinsically linked to their fundamental physicochemical properties. These properties can be tailored through the choice of comonomers, polymer architecture, and molecular weight.

Solubility and Hydration

A homopolymer of MPC, poly(MPC), is readily soluble in water and alcohol but insoluble in solvents like acetone and tetrahydrofuran[3]. The solubility of MPC copolymers can be precisely controlled by incorporating hydrophobic comonomers, such as n-butyl methacrylate (BMA)[4]. This amphiphilic nature is crucial for forming stable coatings on various substrates. The zwitterionic phosphorylcholine group imparts exceptional hydrophilicity, leading to the formation of a robust hydration layer that is central to its biocompatibility[1].

Mechanical Properties of MPC Hydrogels

MPC can be cross-linked to form hydrogels with a high water content and tissue-like mechanical properties. The swelling ratio and mechanical strength of these hydrogels can be modulated by varying the MPC concentration and the cross-linker density. These tunable properties make MPC hydrogels suitable for applications such as soft contact lenses, artificial cartilage, and matrices for cell culture and drug delivery[5][6][7].

| MPC Hydrogel Formulation | Swelling Ratio (Q) | Compressive Modulus (kPa) | Reference |

| 10% (w/w) HEMA, 10% (w/w) MPC | 1.2 ± 0.02 (in water) | Not Reported | [5] |

| 10% (w/w) HEMA, 10% (w/w) MPC | 3.3 ± 0.1 (in water:ethanol 1:1) | Not Reported | [5] |

| Poly(AMPS) | Super-absorbing in ethanol | Not Reported | [5] |

| Clay/PAAS (5 wt% clay) | >1000 | Not Reported | [8] |

| PAA (lowest crosslinker) | High | Low | [9] |

| PAA (highest crosslinker) | Low | 34 | [9] |

| VBTMA | Not Reported | Low | [7] |

| 2 mol/L monomer, 2 mol% crosslinker | Not Reported | 537.2 ± 27.1 | [7] |

| 2 mol/L monomer, 3 mol% crosslinker | Not Reported | 841.3 ± 78.8 | [7] |

Biocompatibility: A Multifaceted Advantage

The hallmark of MPC-based biomaterials is their outstanding biocompatibility, which manifests in their resistance to protein adsorption, prevention of cell adhesion, and minimal inflammatory response.

Protein Adsorption Resistance

The initial interaction between a biomaterial and a biological environment is the adsorption of proteins onto its surface. This protein layer dictates the subsequent cellular responses. MPC surfaces have demonstrated a remarkable ability to resist non-specific protein adsorption. This "non-fouling" characteristic is attributed to the tightly bound water layer, which creates a thermodynamic barrier to protein adhesion. Quantitative studies have shown that dense MPC polymer brushes can reduce plasma protein adsorption to less than 5 ng/cm², a level considered to be "ultra-low fouling"[1][10].

| Surface | Adsorbed Protein (ng/cm²) | Measurement Technique | Reference |

| Dense Poly(MPC) Brush | < 5 | Atom Transfer Radical Polymerization | [1] |

| Zwitterionic Surfaces | < 5 | Not Specified | [10] |

| Gold (Au) - Control | Baseline | Quartz Crystal Microbalance | [11] |

| PFDA-co-DEGVE on Au | Variable (dependent on surface energy) | Quartz Crystal Microbalance | [11] |

Inhibition of Cell Adhesion

By preventing the adsorption of cell-adhesive proteins like fibronectin and vitronectin, MPC surfaces effectively inhibit the adhesion and spreading of various cell types, including fibroblasts, platelets, and bacteria[1][4][12][13][14]. This property is critical for applications such as blood-contacting devices, where preventing platelet adhesion and subsequent thrombus formation is paramount, and in preventing the formation of bacterial biofilms on implanted devices[12][13][15][16].

| Surface | Cell Type | Adhesion Density (cells/mm²) | Reference |

| Tissue Culture Polystyrene (TCP) | Macrophages | 655 ± 156 | [17] |

| PDMS | Macrophages | Significantly lower than TCP | [17] |

| MPC Gel | Macrophages | Significantly lower than PDMS | [17] |

| PDMS-pMPC | E. coli | Significantly reduced vs. pristine PDMS | [18] |

| PDMS-pMPC | S. aureus | Significantly reduced vs. pristine PDMS | [18] |

Attenuation of Inflammatory Response

The foreign body response to an implanted biomaterial is a complex inflammatory cascade initiated by protein adsorption and subsequent leukocyte adhesion and activation. By minimizing these initial events, MPC-based materials can significantly attenuate the inflammatory response, leading to thinner fibrous capsule formation and better long-term device integration[19][20]. In vivo studies have demonstrated the superior biocompatibility of MPC-coated implants compared to conventional materials[21][22][23][24].

Applications in Biomaterials and Drug Delivery

The unique properties of MPC have led to its successful application in a wide array of biomedical fields.

Medical Device Coatings

MPC polymers are extensively used to coat medical devices to improve their biocompatibility. This includes cardiovascular implants like stents and catheters to reduce thrombosis, ophthalmic devices such as contact lenses to prevent protein and lipid deposition, and orthopedic implants to minimize inflammatory reactions[1][15][25][26][27][28][29][30][31].

Drug Delivery Systems

MPC-based hydrogels and nanoparticles are being explored as advanced drug delivery systems. The biocompatible nature of MPC prolongs the circulation time of nanoparticle-based drug carriers by preventing their rapid clearance by the mononuclear phagocyte system[32][33][34][35][36]. The tunable properties of MPC hydrogels allow for the controlled and sustained release of therapeutic agents[5].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, modification, and characterization of MPC-based biomaterials.

Synthesis of MPC Monomer

The synthesis of this compound (MPC) typically involves a two-step process[3]:

-

Synthesis of 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA): This step involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of a base like triethylamine to neutralize the HCl byproduct.

-

Ring-opening of OPEMA: The subsequent reaction of OPEMA with trimethylamine opens the phospholane ring to yield the final MPC monomer.

Detailed purification steps are crucial to obtain high-purity MPC suitable for polymerization.

Free Radical Polymerization of MPC

Conventional free radical polymerization can be used to synthesize MPC homopolymers and copolymers[13].

-

Materials: MPC monomer, desired comonomer(s), a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., ethanol or water).

-

Procedure:

-

Dissolve the monomer(s) and initiator in the solvent in a reaction vessel.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which inhibits radical polymerization.

-

Heat the reaction mixture to the appropriate temperature to initiate polymerization (typically 60-80 °C for AIBN).

-

Allow the polymerization to proceed for a defined period to achieve the desired molecular weight and conversion.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether or acetone).

-

Collect the polymer by filtration and dry under vacuum.

-

Surface Modification with MPC Polymers

Surfaces can be modified with MPC polymers using various techniques, including physical coating, "grafting-to," and "grafting-from" methods[20].

-

Procedure:

-

Prepare a dilute solution of the MPC copolymer in a suitable solvent (e.g., ethanol).

-

Clean the substrate surface thoroughly.

-

Dip-coat, spin-coat, or spray-coat the substrate with the polymer solution.

-

Evaporate the solvent to leave a thin film of the MPC polymer on the surface.

-

This method creates a dense brush-like layer of MPC polymer covalently attached to the surface.

-

Procedure:

-

Initiator Immobilization: Functionalize the substrate surface with an ATRP initiator (e.g., by silanization with an initiator-containing silane).

-

Polymerization:

-

Prepare a solution of the MPC monomer, a copper catalyst (e.g., Cu(I)Br), and a ligand (e.g., bipyridine) in a suitable solvent.

-

Deoxygenate the solution by purging with an inert gas.

-

Immerse the initiator-functionalized substrate in the polymerization solution.

-

Allow the polymerization to proceed at a controlled temperature.

-

Remove the substrate and wash thoroughly to remove any non-grafted polymer.

-

-

Protein Adsorption Assay (BCA Method)

The Bicinchoninic Acid (BCA) assay is a colorimetric method for quantifying total protein.

-

Materials: BCA protein assay kit, protein standard (e.g., bovine serum albumin - BSA), microplate reader.

-

Procedure:

-

Incubate the MPC-modified and control surfaces in a protein solution for a defined period.

-

Rinse the surfaces thoroughly to remove non-adsorbed protein.

-

Lyse the adsorbed protein from the surface using a lysis buffer (e.g., containing a detergent like SDS).

-

Prepare a standard curve using known concentrations of the protein standard.

-

Mix the protein lysate and standards with the BCA working reagent in a microplate.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 562 nm using a microplate reader.

-

Determine the protein concentration of the samples by comparing their absorbance to the standard curve.

-

In Vivo Biocompatibility Testing

This protocol outlines a general procedure for assessing the in vivo biocompatibility of an MPC-coated implant in a rodent model[37][38][39].

-

Implantation:

-

Anesthetize the animal according to approved protocols.

-

Make a sterile incision at the desired implantation site (e.g., subcutaneous pocket in the dorsum).

-

Insert the sterile MPC-coated implant and a control implant into separate subcutaneous pockets.

-

Suture the incision.

-

-

Post-operative Care: Monitor the animals for signs of inflammation, infection, or distress.

-

Explantation and Histology:

-

At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.

-

Excise the implants along with the surrounding tissue.

-

Fix the tissue samples in 10% neutral buffered formalin.

-

Process the tissues, embed in paraffin, and section.

-

Stain the sections with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and fibrous capsule formation.

-

Perform immunohistochemical staining for specific inflammatory markers (e.g., CD68 for macrophages) if required.

-

-

Analysis:

-

Qualitatively and quantitatively assess the inflammatory response and fibrous capsule thickness around the implants using light microscopy.

-

Signaling Pathways and Experimental Workflows

The biocompatibility of MPC surfaces can be understood through its influence on cellular signaling pathways and can be systematically evaluated through well-defined experimental workflows.

Inhibition of Integrin-Mediated Cell Adhesion

Cell adhesion to a biomaterial surface is primarily mediated by integrin receptors on the cell membrane binding to adsorbed extracellular matrix proteins. This binding triggers a cascade of intracellular signaling events, leading to cell spreading, proliferation, and differentiation. MPC surfaces, by preventing the initial protein adsorption, effectively block this first step. Even if some adhesive ligands are present, the soft, hydrated nature of the MPC polymer brush can inhibit the clustering of integrins and the formation of stable focal adhesions, thereby suppressing downstream signaling through pathways like the MAPK/ERK and p38 pathways[12][18][40].

Caption: Inhibition of cell adhesion signaling by an MPC surface.

Experimental Workflow for In Vivo Biocompatibility Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo biocompatibility of an MPC-coated medical device.

Caption: Workflow for in vivo biocompatibility testing of MPC-coated implants.

Conclusion

This compound represents a highly successful example of a biomimetic material that has transitioned from fundamental research to widespread clinical and commercial use. Its ability to effectively mimic the cell membrane surface and thereby resist biofouling is a key attribute that addresses many of the challenges associated with the biocompatibility of medical devices and the efficacy of drug delivery systems. The versatility of MPC chemistry allows for the creation of a wide range of biomaterials with tailored properties, ensuring its continued importance in the future of biomedical innovation. This guide has provided a detailed overview of the core characteristics of MPC, supported by quantitative data and experimental protocols, to serve as a valuable resource for the scientific and industrial communities dedicated to advancing healthcare through innovative biomaterials.

References

- 1. supervision.com.my [supervision.com.my]

- 2. Zwitterionic Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Swelling and Mechanical Characterization of Polyelectrolyte Hydrogels as Potential Synthetic Cartilage Substitute Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. banglajol.info [banglajol.info]

- 10. The Role of Zwitterionic Materials in the Fight against Proteins and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Coating of a surface with this compound (MPC) co-polymer significantly reduces retention of human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bacterial adhesion to phosphorylcholine-based polymers with varying cationic charge and the effect of heparin pre-adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A quantitative method to assess bacterial adhesion using recombinant bioluminescent Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ptacts.uspto.gov [ptacts.uspto.gov]

- 16. Inhibition of bacterial adhesion and biofilm formation on zwitterionic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Integrin binding and MAPK signal pathways in primary cell responses to surface chemistry of calcium silicate cements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Influence of implantation interval on the long-term biocompatibility of surgical mesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Time course study of long-term biocompatibility and foreign body reaction to intraneural polyimide-based implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Long-term biocompatibility and osseointegration of electron beam melted, free-form-fabricated solid and porous titanium alloy: experimental studies in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vivo Biocompatibility Study on Functional Nanostructures Containing Bioactive Glass and Plant Extracts for Implantology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Strategies for surface coatings of implantable cardiac medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Stable and Thin-Polymer-Based Modification of Neurovascular Stents with this compound Polymer for Antithrombogenicity [mdpi.com]

- 27. MPC-Polymer for Eye Care - NAGASE | Europe [nagase.eu]

- 28. Quantification of Adhesion Force of Bacteria on the Surface of Biomaterials: Techniques and Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Mass spectrometry-based proteomic analyses of contact lens deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ophthalmologytimes.com [ophthalmologytimes.com]

- 32. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Nanoparticles for Targeted Drug Delivery to Cancer Stem Cells: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Development of MPC-DPA polymeric nanoparticle systems for inhalation drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. researchgate.net [researchgate.net]

- 37. scielo.br [scielo.br]

- 38. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Specialized Histological and Histomorphometrical Analytical Methods for Biocompatibility Testing of Biomaterials for Maxillofacial Surgery in (Pre-) Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Frontiers | Identification of Inhibitors of Integrin Cytoplasmic Domain Interactions With Syk [frontiersin.org]

Initial studies on protein resistance of MPC polymers

An In-depth Technical Guide to the Initial Studies on the Protein Resistance of MPC Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the protein resistance of 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers. MPC polymers are renowned for their excellent biocompatibility and their ability to resist nonspecific protein adsorption, a critical factor in the development of medical devices, drug delivery systems, and other biomedical applications.[1] This resistance to biofouling is attributed to the unique hydration structure formed around the zwitterionic phosphorylcholine groups.[2][3]

Core Mechanism of Protein Resistance

The primary hypothesis behind the protein resistance of MPC polymers is the formation of a tightly bound hydration layer on the polymer surface. The zwitterionic nature of the phosphorylcholine head group, which mimics the structure of phospholipids in cell membranes, strongly interacts with water molecules.[4][5] This creates a physical and energetic barrier that prevents proteins from adsorbing onto the surface.

A key concept is the distinction between "free water" and "bound water." Studies have shown that MPC polymer surfaces have a high fraction of free water, which is water that is not tightly associated with the polymer chains and has mobility similar to bulk water.[6] This layer of free water is thought to create a repulsive force that deters protein adhesion.[6] In contrast, other hydrophilic polymers may have more "bound water," which can actually facilitate protein attachment.[6]

dot

Caption: Proposed mechanism of protein resistance on MPC polymer surfaces.

Quantitative Data on Protein Adsorption

Initial studies have consistently demonstrated the low protein adsorption properties of MPC polymers on various substrates. The amount of protein adsorbed is significantly lower compared to other materials, including conventional hydrophilic polymers.

| Polymer System | Protein(s) | Adsorption Reduction/Amount | Reference |

| Dense PMPC Brush Surface | Plasma Proteins | < 5 ng/cm² | [2] |

| p(MPC)-modified Hydrogels | Lysozyme | 73-74% reduction | [3] |

| p(MPC)-modified Hydrogels | Bovine Serum Albumin (BSA) | 59-66% reduction | [3] |

| Poly(MPC)-modified PDMS | Fibrinogen | > 90% reduction | [7] |

| Poly(MPC-co-BMA) | Plasma Proteins | Decreased with increasing MPC content | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of MPC polymer protein resistance.

Quantification of Protein Adsorption by Radioimmunoassay (RIA)

This method is used to quantify the amount of a specific protein adsorbed onto a surface.

-

Materials: MPC-coated substrate, control substrate (e.g., glass), radiolabeled protein (e.g., with Iodine-125), protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS), scintillation counter.

-

Procedure:

-

Prepare solutions of the radiolabeled protein at known concentrations.

-

Incubate the MPC-coated and control substrates with the protein solution for a specified time and temperature to allow for adsorption.

-

After incubation, thoroughly rinse the substrates with buffer to remove any non-adsorbed protein.

-

Measure the radioactivity of the substrates using a scintillation counter.

-

Create a standard curve by measuring the radioactivity of known amounts of the radiolabeled protein.

-

Calculate the amount of protein adsorbed on the surfaces by comparing their radioactivity to the standard curve.

-

Determination of Free Water Fraction by Differential Scanning Calorimetry (DSC)

DSC is employed to analyze the state of water in hydrated polymers.

-

Materials: Hydrated polymer sample, DSC instrument, aluminum pans.

-

Procedure:

-

Immerse the polymer in water to allow for complete hydration.

-

Blot the surface of the hydrated polymer to remove excess surface water.

-

Seal a small, weighed sample of the hydrated polymer in an aluminum DSC pan.

-

Cool the sample to a low temperature (e.g., -50°C) at a controlled rate.

-

Heat the sample at a controlled rate (e.g., 5°C/min) and record the heat flow.

-

The melting endotherm of free water will appear around 0°C. The amount of free water is calculated from the enthalpy of this transition.

-

The total water content is determined by weighing the sample before and after drying. The bound water content can then be calculated by subtracting the free water content from the total water content.

-

Assessment of Protein Conformation by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine if the secondary structure of a protein changes upon adsorption to a surface.

-

Materials: Protein solution, MPC-coated quartz cuvette or substrate, CD spectrometer.

-

Procedure:

-

Record the CD spectrum of the protein in solution to establish its native conformation.

-

Incubate the MPC-coated substrate with the protein solution.

-

After incubation, record the CD spectrum of the protein that has adsorbed to the surface.

-

Compare the CD spectrum of the adsorbed protein with that of the native protein. Significant changes in the spectrum indicate conformational changes.

-

dot

Caption: General experimental workflow for evaluating protein adsorption on MPC polymer surfaces.

References

- 1. researchgate.net [researchgate.net]

- 2. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 8. Protein adsorption from human plasma is reduced on phospholipid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Fundamental interactions of MPC with biological systems

An In-depth Technical Guide to the Fundamental Interactions of Micro/Nanoplastics with Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitous nature of micro- and nanoplastics (MPCs) in the environment has led to increasing concerns regarding their potential impact on human health.[1] As these particles infiltrate biological systems, they initiate a cascade of complex interactions at the cellular and molecular levels. This technical guide provides a comprehensive overview of the fundamental interactions between MPCs and biological systems, focusing on the core mechanisms of cellular uptake, the formation and role of the protein corona, and the principal pathways of toxicity, including oxidative stress, inflammation, and genotoxicity. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex biological pathways and workflows through diagrams to support researchers, scientists, and drug development professionals in this critical field.

Cellular Uptake and Intracellular Trafficking

The initial interaction between MPCs and biological systems occurs at the cellular membrane, leading to their internalization through various mechanisms. The specific pathway is largely dependent on the physicochemical properties of the particles, such as size, surface charge, and shape, as well as the cell type involved.[2][3]

1.1. Mechanisms of Cellular Entry

The primary routes for MPC internalization are endocytosis and passive diffusion.[2]

-

Active Transport (Endocytosis): This is the main pathway for particles ranging from nanometers to micrometers.[2]

-

Phagocytosis: Primarily carried out by specialized immune cells like macrophages, this process internalizes larger particles (>0.5 µm).[2]

-

Pinocytosis: This process internalizes smaller particles and extracellular fluid and is further divided into several mechanisms:

-

-

Passive Diffusion: Smaller nanoparticles (<100 nm) may be able to translocate directly across the cell membrane, a process influenced by their size and surface properties.[4][5] Studies have shown that an optimal size for efficient cellular uptake is around 50 nm.[3]

Once internalized, MPCs are typically enclosed within endosomes, which traffic within the cell and can fuse with lysosomes.[3][6] While some particles may be degraded or exocytosed, others can escape the endo-lysosomal pathway and enter the cytoplasm, potentially interacting with various organelles.[3][4]

The Bio-Interface: Protein Corona Formation

When MPCs enter a biological fluid, they are immediately coated by a layer of biomolecules, primarily proteins, forming what is known as the "protein corona" (PC).[7][8] This corona effectively becomes the new bio-interface, altering the particle's original surface properties and significantly influencing its subsequent biological fate.[7][9]

The formation of the PC is a dynamic process influenced by the MPC's physicochemical properties (size, hydrophobicity, surface charge) and the composition of the surrounding biological medium.[7][8] The PC can:

-

Alter Cellular Uptake: The PC can either enhance or decrease cellular internalization by interacting differently with cell surface receptors compared to the pristine particle.[9]

-

Modulate Toxicity: The corona can mitigate cytotoxicity by masking the reactive surface of the MPC.[9] Conversely, it can sometimes enhance inflammatory responses.

-

Influence Aggregation and Stability: The PC can stabilize MPCs in suspension, preventing aggregation and influencing their distribution within the body.[10]

Core Mechanisms of MPC-Induced Toxicity

Following cellular uptake, MPCs can induce a range of adverse biological effects through several interconnected mechanisms.

3.1. Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism of MPC toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[1][11] MPCs can trigger ROS production through direct interaction with cellular components or by impairing mitochondrial function.[1][12] Mitochondria are a major source of cellular ROS, and MPC-induced damage to these organelles can lead to a vicious cycle of further ROS generation and energy depletion.[13][14] This sustained oxidative stress can cause damage to lipids, proteins, and DNA, ultimately leading to cellular dysfunction and apoptosis.[1][11]

3.2. Inflammatory and Immune Response